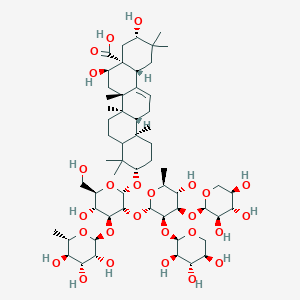
Abamun
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abamun is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for use in a variety of laboratory experiments. In
Wirkmechanismus
The mechanism of action of Abamun is complex and not fully understood. However, it is known that this compound interacts with proteins in a way that disrupts their function. This disruption can lead to a variety of biochemical and physiological effects, which we will explore in more detail below.
Biochemische Und Physiologische Effekte
Abamun has been shown to have a number of biochemical and physiological effects. These effects can vary depending on the specific application for which Abamun is being used. Some of the most common effects include changes in protein expression, alterations in cell signaling pathways, and modifications to cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the biggest advantages of using Abamun in lab experiments is its high specificity. This compound has been shown to interact with specific proteins in a highly targeted way, which can make it easier for researchers to study the effects of these interactions. However, there are also limitations to the use of Abamun in lab experiments. For example, this compound can be difficult to synthesize and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on Abamun. Some of the most promising areas of study include the development of new synthesis methods, the exploration of new applications for this compound, and the investigation of its potential as a therapeutic agent. Overall, Abamun is a fascinating compound with many potential applications in scientific research. As our understanding of its properties and mechanisms of action continues to grow, we are likely to see even more exciting developments in this field in the years to come.
Synthesemethoden
The synthesis of Abamun is a complex process that requires specialized knowledge and equipment. The compound is typically synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The exact synthesis method used may vary depending on the specific application for which Abamun is being used.
Wissenschaftliche Forschungsanwendungen
Abamun has a wide range of potential scientific research applications. One of the most promising areas of research involves the use of Abamun as a tool for studying protein-protein interactions. This compound has been shown to be highly effective at disrupting these interactions, which can help researchers to better understand the mechanisms behind various cellular processes.
Eigenschaften
CAS-Nummer |
152918-20-2 |
|---|---|
Produktname |
Abamun |
Molekularformel |
C18H21N7O4 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-5-[6-[(3-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 |
InChI-Schlüssel |
YCLVIQWVMXAGIF-MOROJQBDSA-N |
Isomerische SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N)O)O |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N)O)O |
Kanonische SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N)O)O |
Synonyme |
ABAMUN N(6)-(4-aminobenzyl)adenosine-5'-N-methyluronamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)










![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)
